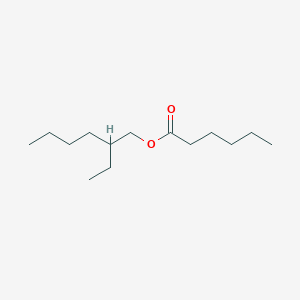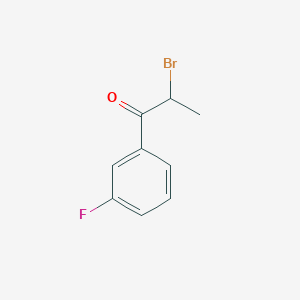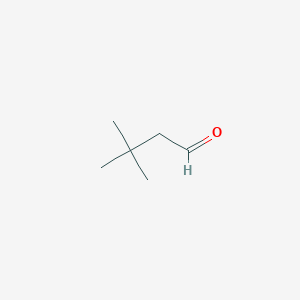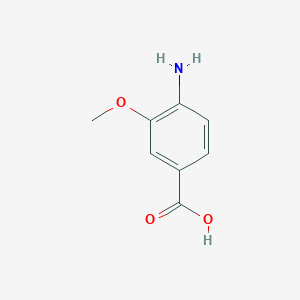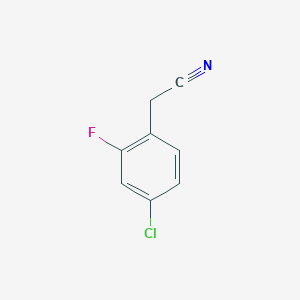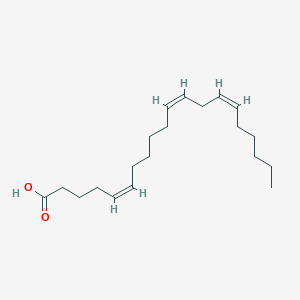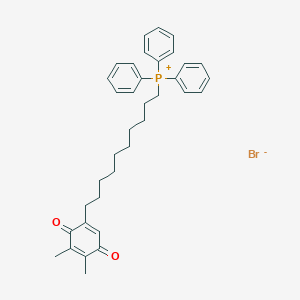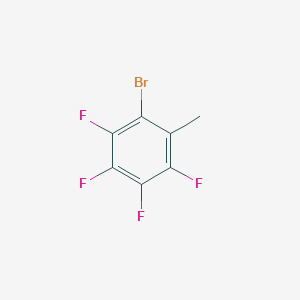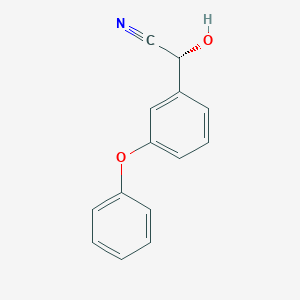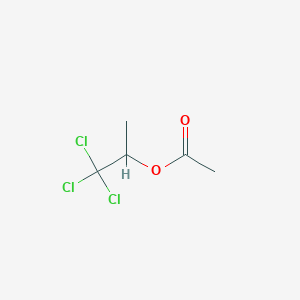
1,1,1-Trichloropropan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trichloropropan-2-yl acetate, commonly known as chlorpropham, is a chemical compound that is widely used in the agricultural industry as a herbicide and plant growth regulator. It is a colorless liquid with a pungent odor and is soluble in water and organic solvents. The compound is known to have several biochemical and physiological effects on plants, animals, and humans.
Wirkmechanismus
The mechanism of action of 1,1,1-Trichloropropan-2-yl acetate involves the inhibition of cell division in plants. The compound acts as a mitotic inhibitor, disrupting the normal process of cell division and leading to the death of the plant. Chlorpropham has also been found to inhibit the activity of certain enzymes in plants, leading to a decrease in the production of certain hormones and growth factors.
Biochemische Und Physiologische Effekte
1,1,1-Trichloropropan-2-yl acetate has been found to have several biochemical and physiological effects on plants, animals, and humans. In plants, the compound can cause stunted growth, chlorosis, and necrosis. In animals, chlorpropham has been found to have teratogenic effects, causing birth defects in developing fetuses. The compound has also been found to have carcinogenic properties in animal studies. In humans, exposure to chlorpropham can cause skin irritation, respiratory problems, and neurological effects.
Vorteile Und Einschränkungen Für Laborexperimente
1,1,1-Trichloropropan-2-yl acetate is commonly used in laboratory experiments to study the effects of mitotic inhibitors on cell division in plants. The compound is relatively inexpensive and widely available, making it a popular choice for researchers. However, the use of chlorpropham in laboratory experiments is limited by its potential toxicity and carcinogenic properties. Researchers must take appropriate precautions when handling the compound to minimize the risk of exposure.
Zukünftige Richtungen
There are several future directions for research on 1,1,1-Trichloropropan-2-yl acetate. One area of interest is the development of safer and more effective herbicides and plant growth regulators. Researchers are also exploring the potential applications of chlorpropham in the pharmaceutical industry as a drug delivery agent. Additionally, there is a need for further research on the potential health effects of exposure to chlorpropham in humans and animals.
Synthesemethoden
The synthesis of 1,1,1-Trichloropropan-2-yl acetate is typically carried out by reacting chloroform with acetic anhydride in the presence of a strong base such as sodium hydroxide. The reaction yields chlorpropham, which can then be purified through distillation and recrystallization. The purity of the compound can be determined through various analytical techniques such as gas chromatography and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trichloropropan-2-yl acetate has been extensively studied for its herbicidal and plant growth regulatory properties. It is commonly used to control the growth of weeds in crops such as potatoes, sugar beets, and peanuts. The compound has also been found to have antifungal properties and can be used to control fungal diseases in plants. Additionally, chlorpropham has been studied for its potential applications in the pharmaceutical industry as a drug delivery agent.
Eigenschaften
CAS-Nummer |
19376-15-9 |
|---|---|
Produktname |
1,1,1-Trichloropropan-2-yl acetate |
Molekularformel |
C5H7Cl3O2 |
Molekulargewicht |
205.46 g/mol |
IUPAC-Name |
1,1,1-trichloropropan-2-yl acetate |
InChI |
InChI=1S/C5H7Cl3O2/c1-3(5(6,7)8)10-4(2)9/h3H,1-2H3 |
InChI-Schlüssel |
YFLDUTFKTAURAE-UHFFFAOYSA-N |
SMILES |
CC(C(Cl)(Cl)Cl)OC(=O)C |
Kanonische SMILES |
CC(C(Cl)(Cl)Cl)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



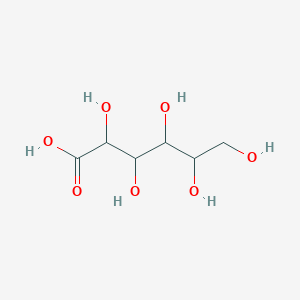
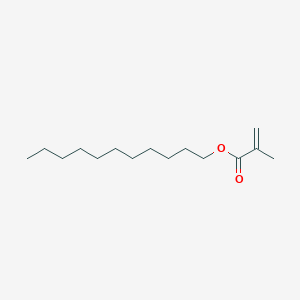
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B104323.png)
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B104324.png)
